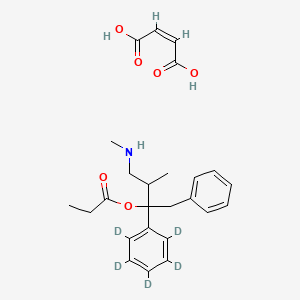

(+/-)-Norpropoxyphene-d5 maleate

Description

Significance of Deuterated Analogs in Pharmacological and Toxicological Research

The use of deuterated compounds, where hydrogen atoms are replaced by their stable isotope deuterium (B1214612), is a cornerstone of modern pharmacological and toxicological research. splendidlab.comnih.gov This substitution, while seemingly minor, creates a carbon-deuterium (C-D) bond that is stronger and more resistant to enzymatic or chemical cleavage than the native carbon-hydrogen (C-H) bond. splendidlab.comresearchgate.netnih.gov This phenomenon, known as the kinetic isotope effect, has profound implications for drug research.

Key advantages of using deuterated analogs include:

Altered Metabolic Rates: Because the C-D bond is harder to break, deuteration at a site of metabolic activity can significantly slow down the rate of a drug's breakdown. splendidlab.comresearchgate.netnih.gov This allows researchers to study metabolic pathways in greater detail and can lead to drugs with improved pharmacokinetic profiles, such as a longer half-life. nih.govjuniperpublishers.com

Probing Toxicity Mechanisms: By strategically placing deuterium atoms on a molecule, scientists can investigate the formation of reactive or toxic metabolites. juniperpublishers.comacs.org If deuteration at a specific position reduces the toxicity of a compound, it provides strong evidence that metabolism at that site is responsible for the adverse effects. juniperpublishers.comacs.org

Enhanced Analytical Precision: In analytical chemistry, deuterated compounds are invaluable as internal standards for quantitative analysis, especially in mass spectrometry. clearsynth.comtexilajournal.comscioninstruments.com Since they are chemically almost identical to the non-deuterated analyte, they behave similarly during sample extraction, chromatography, and ionization. scioninstruments.comaptochem.com However, their higher mass allows them to be distinguished by the detector, enabling precise correction for any sample loss or variation in instrument response. clearsynth.comtexilajournal.com

Deuteration offers a powerful tool to refine the understanding of a drug's disposition, efficacy, and safety without fundamentally changing its interaction with biological targets. splendidlab.comnih.gov

Contextual Role of Norpropoxyphene (B1213060) as a Key Metabolite in Opioid Research

Unlike its parent compound, norpropoxyphene has weaker analgesic properties but is a potent blocker of cardiac sodium and potassium channels. wikipedia.orghmdb.ca This activity can prolong the QT interval and widen the QRS complex, leading to serious cardiac arrhythmias. fda.govresearchgate.net The risk is compounded by norpropoxyphene's long elimination half-life of 30 to 36 hours, compared to 6 to 12 hours for propoxyphene, which can lead to its accumulation in the body. wikipedia.orgfda.gov

The significant cardiotoxicity associated with norpropoxyphene was a primary factor in the decision by regulatory agencies, including the U.S. Food and Drug Administration (FDA), to recommend the withdrawal of propoxyphene from the market. wikipedia.orgfda.govresearchgate.net Consequently, the study of norpropoxyphene remains highly relevant in forensic toxicology to investigate fatalities associated with propoxyphene use and in research to understand the mechanisms of drug-induced cardiotoxicity. nih.govnih.gov

Rationale for Utilizing (+/-)-Norpropoxyphene-d5 Maleate (B1232345) as a Research Standard

The analytical quantitation of norpropoxyphene in biological matrices like urine and blood presents challenges. oup.comoup.comnih.gov The molecule can be unstable and undergo rearrangement, particularly under the alkaline conditions used in some older gas chromatography-mass spectrometry (GC-MS) methods. oup.comnih.govcerilliant.com To achieve the accuracy and reliability required in clinical and forensic toxicology, a robust internal standard is essential. clearsynth.comtexilajournal.com

(+/-)-Norpropoxyphene-d5 maleate serves as the ideal internal standard for modern analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). caymanchem.comsigmaaldrich.com Here is the rationale for its use:

Co-elution and Similar Behavior: It co-elutes with the non-labeled norpropoxyphene during chromatographic separation and exhibits nearly identical behavior during sample preparation and ionization in the mass spectrometer. scioninstruments.comaptochem.com

Mass Differentiation: The five deuterium atoms give it a mass increase of five atomic mass units, making its mass-to-charge ratio (m/z) easily distinguishable from that of the native norpropoxyphene. caymanchem.comcerilliant.com

Accurate Quantification: By adding a known amount of the deuterated standard to a sample, any variability or loss during the analytical process affects both the standard and the analyte equally. The ratio of the analyte's signal to the standard's signal allows for precise and accurate calculation of the analyte's concentration, compensating for matrix effects or inconsistencies in extraction and injection. clearsynth.comscioninstruments.com

Certified reference materials of this compound are used to develop and validate these quantitative methods, ensuring that results from urine drug testing, postmortem toxicology, and clinical monitoring are reliable and defensible. sigmaaldrich.comsigmaaldrich.com

Research Data Tables

Table 1: Chemical Properties of this compound This interactive table provides key chemical identifiers and properties for the deuterated standard.

| Property | Value | Source |

| Formal Name | (αS)-α-[(1R)-1-methyl-2-(methylamino)ethyl]-α-phenyl-d₅-benzeneethanol propanoate (ester), 2Z-butenedioate | caymanchem.com |

| CAS Number | 136765-47-4 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₂₁D₅H₂₂NO₂ · C₄H₄O₄ | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 446.55 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Purity | ≥98-99% deuterated forms | caymanchem.comotsuka.co.jp |

Table 2: Comparison of Propoxyphene and its Metabolite Norpropoxyphene This interactive table highlights the key differences in the pharmacokinetic profiles of the parent drug and its major metabolite.

| Parameter | Propoxyphene | Norpropoxyphene | Source |

| Role | Parent Opioid Analgesic | Major Metabolite | wikipedia.orgfda.gov |

| Analgesic Effect | Weak | Weaker than parent drug | wikipedia.orghmdb.ca |

| Primary Toxicity | Respiratory Depression, Cardiotoxicity | Cardiotoxicity (Na+/K+ channel blockade) | wikipedia.orghmdb.caresearchgate.net |

| Elimination Half-Life | 6-12 hours | 30-36 hours | wikipedia.orgfda.gov |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;[3-methyl-4-(methylamino)-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylbutan-2-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO2.C4H4O4/c1-4-20(23)24-21(17(2)16-22-3,19-13-9-6-10-14-19)15-18-11-7-5-8-12-18;5-3(6)1-2-4(7)8/h5-14,17,22H,4,15-16H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i6D,9D,10D,13D,14D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCQPFYNZJNOOKN-ZXYHGPIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CNC.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CC2=CC=CC=C2)(C(C)CNC)OC(=O)CC)[2H])[2H].C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Characterization for Research Applications

Stereoselective Synthesis Pathways for (+/-)-Norpropoxyphene-d5 Maleate (B1232345)

Approaches to Deuterium (B1214612) Incorporation and Positional Specificity

The "-d5" designation in (+/-)-Norpropoxyphene-d5 maleate typically indicates the substitution of five hydrogen atoms with deuterium on one of the phenyl rings. A common and effective method for achieving this is through the use of a deuterated starting material.

A potential synthetic approach would begin with commercially available deuterated benzene (B151609) (benzene-d6). This would then undergo a Friedel-Crafts acylation with propionyl chloride to yield propiophenone-d5. The subsequent steps would likely follow a modified version of the established synthesis of propoxyphene, which involves a Mannich-type reaction.

Key Synthetic Steps:

Preparation of the Mannich Base Precursor: Propiophenone-d5 would be reacted with formaldehyde (B43269) and dimethylamine (B145610) to form the corresponding Mannich base, 3-(dimethylamino)-1-(phenyl-d5)-1-propanone.

Grignard Reaction: The Mannich base would then be treated with a Grignard reagent, such as benzylmagnesium chloride, to introduce the second phenyl group and create the tertiary alcohol. This step is crucial for establishing the two stereocenters of the molecule.

N-Demethylation: To obtain the "nor" structure, one of the methyl groups on the nitrogen atom needs to be removed. This can be achieved through various chemical methods, such as the use of von Braun reaction conditions or with reagents like 1-chloroethyl chloroformate followed by hydrolysis.

Esterification: The tertiary alcohol is then esterified with propionic anhydride (B1165640) or propionyl chloride to form the propionate (B1217596) ester.

Salt Formation: Finally, the free base of (+/-)-Norpropoxyphene-d5 is reacted with maleic acid to form the stable maleate salt.

Positional Specificity: The use of benzene-d6 (B120219) as the starting material ensures that the deuterium atoms are located exclusively on one of the phenyl rings, providing the necessary positional specificity for its use as an internal standard in mass spectrometry-based analytical methods.

Enantiomeric Resolution and Absolute Configuration Determination for Stereospecific Research

Norpropoxyphene (B1213060) possesses two chiral centers, meaning it can exist as four possible stereoisomers. For stereospecific research applications, it is often necessary to resolve the racemic mixture ((+/-)-Norpropoxyphene) into its individual enantiomers.

Enantiomeric Resolution:

A common method for resolving racemic amines and amino alcohols like norpropoxyphene is through the formation of diastereomeric salts. This involves reacting the racemic mixture with a chiral resolving agent, which is a pure enantiomer of another chiral compound. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Potential Chiral Resolving Agents for Norpropoxyphene:

Chiral acids such as tartaric acid, mandelic acid, or camphorsulfonic acid are frequently used to resolve racemic bases.

Once the diastereomeric salts are separated, the desired enantiomer of norpropoxyphene can be liberated by treatment with a base.

Absolute Configuration Determination:

Determining the absolute configuration (the actual three-dimensional arrangement of atoms) of the separated enantiomers is crucial. Several methods can be employed for this purpose:

X-ray Crystallography: This is the most definitive method for determining absolute configuration, provided that a suitable single crystal of the enantiomerically pure compound (or a derivative) can be obtained.

Chiroptical Spectroscopy: Techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) can be used to compare the chiroptical properties of the unknown enantiomer with those of a known standard or to correlate them with empirical rules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The use of chiral solvating agents or chiral derivatizing agents can lead to the formation of diastereomeric complexes or derivatives that exhibit distinct NMR spectra, allowing for the assignment of absolute configuration.

Spectroscopic and Chromatographic Characterization Methodologies for Isotopic Purity and Chemical Identity Verification in Research

Rigorous analytical characterization is essential to confirm the chemical identity, isotopic purity, and enantiomeric purity of this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Labeling Confirmation

NMR spectroscopy is a powerful tool for confirming the successful incorporation and location of deuterium atoms in the molecule.

²H NMR (Deuterium NMR): A ²H NMR spectrum will show signals only for the deuterium atoms, providing a clear confirmation of their presence and chemical environment.

¹³C NMR (Carbon-13 NMR): The carbon atoms attached to deuterium will exhibit a characteristic splitting pattern (a triplet for a C-D bond) and a shift in their resonance frequency compared to the corresponding C-H carbons in the non-deuterated compound.

| Technique | Expected Observation for Norpropoxyphene-d5 | Information Gained |

| ¹H NMR | Absence or significant reduction of aromatic signals for one phenyl ring. | Confirmation of deuterium incorporation and its location. |

| ²H NMR | Presence of signals in the aromatic region. | Direct detection of deuterium atoms. |

| ¹³C NMR | Splitting of carbon signals attached to deuterium and upfield shift. | Confirmation of C-D bonds and their location. |

High-Resolution Mass Spectrometry for Molecular Mass and Isotopic Purity Verification

High-resolution mass spectrometry (HRMS) is a critical technique for verifying the molecular mass and assessing the isotopic purity of this compound.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For Norpropoxyphene-d5, the expected exact mass will be higher than that of the non-deuterated compound due to the presence of five deuterium atoms. The high resolution of the instrument allows for the differentiation between the deuterated compound and any potential isobaric interferences.

Isotopic Purity Assessment:

By analyzing the isotopic distribution of the molecular ion peak, the percentage of molecules containing the desired number of deuterium atoms (d5) can be determined. The presence of ions corresponding to d0, d1, d2, d3, and d4 species can be quantified to assess the isotopic purity of the sample. For use as an internal standard, a high isotopic purity (typically >98%) is required.

| Parameter | Value for Norpropoxyphene (C₂₁H₂₇NO₂) springernature.com | Value for Norpropoxyphene-d5 (C₂₁H₂₂D₅NO₂) acs.org |

| Chemical Formula | C₂₁H₂₇NO₂ | C₂₁H₂₂D₅NO₂ |

| Monoisotopic Mass | 325.2042 u | 330.2355 u |

Chiral Chromatography Techniques for Enantiomeric Purity Assessment

Since this compound is a racemic mixture, chiral chromatography is necessary to separate and quantify the individual enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common technique for this purpose.

Chiral HPLC Method Development:

The development of a successful chiral HPLC method involves screening various CSPs and mobile phases to achieve baseline separation of the enantiomers.

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating a wide range of chiral compounds, including those with amine and alcohol functional groups.

Mobile Phase: The choice of mobile phase, typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a polar modifier (like isopropanol (B130326) or ethanol), is crucial for optimizing the separation. The addition of a small amount of an acidic or basic additive may also be necessary to improve peak shape and resolution.

The enantiomeric purity of a sample is determined by calculating the peak area of each enantiomer in the chromatogram. For a racemic mixture, the peak areas of the two enantiomers should be approximately equal.

| Technique | Principle | Application to Norpropoxyphene-d5 |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation and quantification of the (+) and (-) enantiomers to confirm the racemic nature of the mixture. |

Advanced Analytical Methodologies for Quantification in Biological Matrices

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

LC-MS/MS has become a primary technique for drug analysis due to its high specificity and sensitivity, which allows for the direct detection of analytes with minimal sample manipulation. thermofisher.comnih.gov This is particularly advantageous for thermally unstable compounds like norpropoxyphene (B1213060). oup.comnih.gov

The goal of sample preparation is to isolate the target analyte from the complex biological matrix, remove interferences, and concentrate the sample. The choice of technique depends on the matrix and the required sensitivity.

Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up urine and plasma samples. oup.comresearchgate.net Mixed-mode SPE cartridges, which have both hydrophobic and cation exchange properties, are effective for isolating a broad range of drugs, including norpropoxyphene. thermofisher.comoup.com A typical SPE procedure involves conditioning the column, loading the buffered sample, washing away interferences, and eluting the analyte with a specific solvent mixture. oup.comunitedchem.com For instance, a protocol might use a Clean Screen® DAU extraction column, conditioned with methanol (B129727) and phosphate (B84403) buffer, followed by sample application, washing with water and acetic acid, and elution with a mixture of dichloromethane, isopropanol (B130326), and ammonium (B1175870) hydroxide (B78521). unitedchem.com

"Dilute-and-Shoot": This method offers a simpler and faster approach, particularly for urine samples. oup.comnih.govoup.com The sample is simply diluted with a solvent, often containing the internal standard, and then directly injected into the LC-MS/MS system. oup.com While this method reduces sample preparation time, it can introduce more matrix components into the analytical system, potentially leading to ion suppression. oup.com

Protein Precipitation: For plasma or serum samples, proteins must be removed as they can interfere with the analysis and damage the chromatographic column. This is typically achieved by adding a precipitating agent like acetonitrile (B52724) to the plasma sample, followed by centrifugation to pellet the proteins. nih.gov

A summary of a common sample preparation protocol for various biological matrices is presented below.

Table 1: Example of a Solid-Phase Extraction Protocol for Norpropoxyphene

| Step | Procedure | Details |

|---|---|---|

| 1. Sample Pre-treatment | pH Adjustment | To 1-2 mL of sample (urine, plasma, or tissue homogenate), add phosphate buffer to adjust the pH to approximately 6.0. unitedchem.com |

| 2. Column Conditioning | Solvent Wash | Condition a mixed-mode SPE column sequentially with methanol, deionized water, and phosphate buffer. oup.comunitedchem.com |

| 3. Sample Loading | Application | Apply the pre-treated sample to the SPE column at a slow flow rate (1-2 mL/min). unitedchem.com |

| 4. Washing | Interference Removal | Wash the column with deionized water and acidic solutions (e.g., 0.1M acetic acid) to remove interfering substances. unitedchem.com |

| 5. Elution | Analyte Collection | Elute norpropoxyphene using an organic solvent mixture, such as dichloromethane/isopropanol/ammonium hydroxide (78:20:2). unitedchem.com |

| 6. Reconstitution | Final Preparation | Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS injection. unitedchem.com |

Effective chromatographic separation is crucial to distinguish norpropoxyphene from its isomers and other metabolites. A significant analytical challenge is the instability of norpropoxyphene, which can undergo a rearrangement and dehydration in solution to form a cyclic product. oup.comcerilliant.comresearchgate.net LC-MS/MS methods are capable of separating the parent norpropoxyphene (m/z 326) from this dehydrated rearrangement product (m/z 308), which is not always possible with GC-MS techniques. oup.comnih.gov

Separation is typically achieved using reverse-phase high-performance liquid chromatography (HPLC).

Columns: Phenyl-hexyl or C18 columns are commonly employed for the separation of opioids and their metabolites. unitedchem.comnih.gov Perfluorophenyl (PFP) columns have also been used successfully. thermofisher.com

Mobile Phases: Gradient elution is typically used, involving a combination of an aqueous phase and an organic phase. The aqueous phase often contains additives like formic acid or ammonium acetate (B1210297) to improve peak shape and ionization efficiency. nih.gov The organic phase is usually methanol or acetonitrile. nih.govcerilliant.com A gradient program gradually increases the proportion of the organic phase to elute compounds with increasing hydrophobicity.

The existence of four diastereomers of propoxyphene (alpha-dextro, alpha-levo, beta-dextro, and beta-levo) highlights the importance of chromatographic resolution, although typically only the alpha-d-propoxyphene and its metabolite are of primary interest. nih.gov

Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity through Multiple Reaction Monitoring (MRM). In this mode, a specific precursor ion (Q1) for the analyte is selected, fragmented, and a specific product ion (Q3) is monitored. This process minimizes background noise and enhances detection.

The use of a deuterated internal standard, such as (+/-)-Norpropoxyphene-d5 maleate (B1232345), is critical. caymanchem.com This standard is chemically identical to the analyte but has a higher mass due to the deuterium (B1214612) atoms. It co-elutes with the analyte and experiences similar ionization and matrix effects. By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved. nih.gov

Typical MRM transitions for norpropoxyphene and its deuterated standard are shown in the table below.

Table 2: Example LC-MS/MS MRM Transitions

| Compound | Precursor Ion (Q1) | Product Ion (Q3) |

|---|---|---|

| Norpropoxyphene | 326.0 | 252.0 |

| Norpropoxyphene-d5 | 331.0 | 257.0 |

Data sourced from United Chemical Technologies, Inc. unitedchem.com

The precursor ion for norpropoxyphene at m/z 326 corresponds to the protonated molecule [M+H]⁺. cerilliant.com This ion is often unstable and can partially dissociate in the ion source to m/z 252. oup.comresearchgate.net The dehydrated rearrangement product is observed at m/z 308. oup.comresearchgate.net

Isotope Dilution Mass Spectrometry (IDMS) is a quantitative technique that utilizes an isotopically labeled version of the analyte as an internal standard. iupac.orgnih.gov The use of (+/-)-Norpropoxyphene-d5 maleate in the analysis of norpropoxyphene is a direct application of IDMS. caymanchem.com

A known concentration of the deuterated standard is added to the unknown sample at an early stage of the sample preparation process. unitedchem.comnih.gov Because the labeled standard has nearly identical chemical and physical properties to the unlabeled analyte, it accounts for any analyte loss during extraction, sample handling, and injection. It also compensates for variations in ionization efficiency (matrix effects) within the mass spectrometer's ion source. oup.com By comparing the mass spectrometer's response of the analyte to that of the isotopically labeled internal standard, a highly accurate and precise absolute quantification of the analyte in the original sample can be determined. iupac.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Before the widespread adoption of LC-MS/MS, GC-MS was the confirmatory method of choice for norpropoxyphene. oup.com However, GC-MS analysis of norpropoxyphene presents significant challenges due to the compound's poor thermal stability. oup.com

Direct chromatographic analysis of norpropoxyphene by GC is problematic as the compound tends to degrade upon heating in the injector port. oup.com To overcome this, a derivatization step is employed to convert norpropoxyphene into a more volatile and thermally stable form. jfda-online.com

The most common strategy is to convert norpropoxyphene to norpropoxyphene amide (NPXA) through a base-catalyzed intramolecular acyl shift. researchgate.netoup.com This is typically achieved by treating the sample with a strong base, such as sodium hydroxide, prior to extraction. researchgate.netoup.com The resulting NPXA molecule can be chromatographed without degradation. oup.com This conversion is a critical step in most GC-MS methods for norpropoxyphene quantification. researchgate.netoup.comnih.gov It is important to note that this derivatization intentionally converts the analyte, and the method is therefore quantifying the amide derivative as a proxy for the original norpropoxyphene. oup.com

Table 3: Example GC-MS Ions for Analysis

| Compound | Quantify Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

|---|---|---|---|

| Propoxyphene | 58 | 115 | 208 |

| Norpropoxyphene Amide (from Norpropoxyphene) | 308 (major ion) | - | - |

Data sourced from multiple studies. oup.comunitedchem.com

Electron Ionization and Chemical Ionization Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. uni-saarland.de In the context of norpropoxyphene analysis, Electron Ionization (EI) and Chemical Ionization (CI) are two common ionization techniques used, particularly with GC-MS, to generate characteristic fragmentation patterns that serve as a "fingerprint" for the molecule, enabling its unambiguous identification and quantification. uni-saarland.deresearchgate.net

Electron Ionization (EI): EI is a hard ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecule. uni-saarland.de This process imparts significant energy, leading to extensive and reproducible fragmentation. uni-saarland.deresearchgate.net The resulting mass spectrum is complex, with numerous fragment ions, and is highly characteristic of the compound's structure, making it ideal for library matching and structural elucidation. uni-saarland.de While the molecular ion (the intact molecule with one electron removed) may be weak or absent for some compounds due to the high energy involved, the fragmentation pattern provides robust identification. uni-saarland.de For compounds similar in structure to norpropoxyphene, such as fentanyl analogues, major fragmentation pathways in EI mode involve cleavage of key bonds like the piperidine (B6355638) ring and the dissociation of side chains. researchgate.netnih.gov

Chemical Ionization (CI): In contrast to EI, Chemical Ionization is a soft ionization technique that results in less fragmentation and typically a more abundant protonated molecule or adduct ion. uni-saarland.dezu.edu.pk This is achieved by introducing a reagent gas (like methane (B114726) or ammonia) into the ion source. uni-saarland.de The reagent gas is first ionized by the electron beam, and these primary ions then react with the analyte molecules in the gas phase, leading to their ionization through proton transfer or adduction, which is a lower-energy process. uni-saarland.de

A study focusing on the determination of propoxyphene and norpropoxyphene utilized gas-liquid chromatography/mass spectrometry with chemical ionization and deuterium-labeled internal standards. nih.gov This method allowed for the re-evaluation of the kinetics of both compounds in human subjects. nih.gov The use of CI is particularly advantageous when the molecular weight of the analyte is a crucial piece of information, as it often preserves the molecular ion or produces a prominent [M+H]+ ion. zu.edu.pk Atmospheric pressure chemical ionization (APCI) is a related soft ionization technique that also minimizes parent ion fragmentation. zu.edu.pk

| Ionization Technique | Principle | Fragmentation | Key Advantage for Norpropoxyphene Analysis |

| Electron Ionization (EI) | High-energy electrons bombard the analyte. uni-saarland.de | Extensive and complex, creating a characteristic "fingerprint". uni-saarland.deresearchgate.net | Provides detailed structural information and reliable library identification. uni-saarland.de |

| Chemical Ionization (CI) | Analyte is ionized by reacting with reagent gas ions. uni-saarland.de | Minimal fragmentation, with a prominent molecular or protonated ion. uni-saarland.dezu.edu.pk | Clearly determines the molecular weight of the analyte and its metabolites. nih.gov |

Methodological Advancements in High-Throughput Quantitative Bioanalysis

Robotic Automation in Sample Preparation and Analysis

| Parameter | Performance of Automated SPE Method for Opioids nih.gov |

| Robotic System | TECAN Freedom Evo 100 |

| Analytes | 23 opioids and metabolites, including propoxyphene |

| Matrix | Urine |

| Intra-day RSD | Within ±15% |

| Inter-day RSD | Within ±15% |

| Bias | Within ±15% for most compounds |

| Recovery | >69% (RSD < 11%) |

| Limit of Quantification | 3 to 25 ng/mL |

Miniaturization Techniques in Bioanalytical Assays

Miniaturization aims to reduce the scale of analytical processes, leading to lower consumption of samples and reagents, faster analysis times, and the potential for high-density formatting and integration. nih.govnih.gov This is often achieved through the use of microplates (e.g., 96- or 384-well plates) and microfluidic devices like lab-on-a-valve (LOV) systems. nih.govnih.govnih.gov

The use of 96-well plates for sample preparation techniques like SPE is a cornerstone of high-throughput bioanalysis, allowing for the semi-automation of offline procedures and significantly boosting throughput. nih.gov More advanced miniaturization is seen in the development of automated methods in 384-well plate formats, which further increase throughput and reduce costs associated with reagents and labor. nih.gov

Lab-on-a-valve (LOV) technology represents a further step in miniaturization and integration. nih.gov As a third-generation flow injection analysis system, LOV facilitates various analytical operations at a small scale, making it compatible with a wide range of detection techniques. nih.gov These miniaturized systems are excellent candidates for adapting complex sample processing steps for analysis, which is particularly relevant for complex biological matrices in which norpropoxyphene is measured. nih.gov Such advancements are crucial for enhancing the capabilities of high-throughput antimicrobial drug discovery and can be adapted for toxicological screening. nih.gov

Preclinical and Mechanistic Research Applications of +/ Norpropoxyphene D5 Maleate

In Vitro Metabolic Fate Studies of Norpropoxyphene (B1213060) and Propoxyphene Analogs

The in vitro assessment of a drug's metabolic fate is a cornerstone of modern drug development, providing early insights into its biotransformation and potential for drug-drug interactions. In this context, (+/-)-Norpropoxyphene-d5 maleate (B1232345) is instrumental in ensuring the accuracy of quantitative data.

Characterization of Hepatic and Extra-hepatic Enzyme Systems Involved in Norpropoxyphene Metabolism

The metabolism of norpropoxyphene, the primary and pharmacologically active metabolite of propoxyphene, is predominantly mediated by the cytochrome P450 (CYP) family of enzymes located in the liver and other tissues. Current time information in Houston, TX, US. Studies aiming to pinpoint the specific CYP isoforms responsible for the further metabolism of norpropoxyphene rely on precise analytical methods. The use of (+/-)-Norpropoxyphene-d5 maleate as an internal standard in assays with human liver microsomes, S9 fractions, or recombinant CYP enzymes allows for the accurate determination of the rate of norpropoxyphene depletion. This, in turn, helps to identify the key enzymes involved in its clearance. While direct studies on the metabolism of the d5 compound itself are not prevalent, its use is implicit in studies of the parent compound.

Isotope Effect Studies in Enzymatic Reactions

The substitution of hydrogen with deuterium (B1214612) can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the difference in mass between the isotopes. This principle can be applied to elucidate enzymatic mechanisms. By comparing the metabolic rate of norpropoxyphene to that of this compound, researchers could determine if the cleavage of a carbon-hydrogen bond at one of the deuterated positions is a rate-limiting step in its metabolism. Such an observation would provide profound insights into the catalytic mechanism of the metabolizing enzyme.

Evaluation of Metabolic Stability in Microsomal and Hepatocyte Systems

Metabolic stability assays are crucial for predicting a drug's in vivo half-life and clearance. These assays typically involve incubating the compound with liver microsomes or hepatocytes and measuring its disappearance over time. nih.govnih.gov The inclusion of this compound as an internal standard is essential for correcting for variations in sample processing and analytical instrumentation, thereby ensuring the reliability of the calculated metabolic stability parameters, such as intrinsic clearance (CLint) and half-life (t½).

Table 1: Illustrative Metabolic Stability Parameters of Norpropoxyphene in Human Liver Microsomes

| Parameter | Value | Unit |

| Incubation Time | 0, 5, 15, 30, 60 | min |

| Microsomal Protein Concentration | 0.5 | mg/mL |

| Norpropoxyphene Concentration | 1 | µM |

| Calculated In Vitro Half-life (t½) | 25 | min |

| Calculated Intrinsic Clearance (CLint) | 55 | µL/min/mg |

| Note: This table is illustrative and based on typical values for moderately metabolized compounds. Specific data from studies solely focused on this compound is not available. |

Pharmacokinetic Investigations in Animal Models

Animal models are vital for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate before it proceeds to human trials. The use of deuterated standards in these studies is a common practice to ensure data integrity.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Rodent and Non-Rodent Species

Comprehensive ADME studies involve administering a drug to an animal model, such as a rat or dog, and subsequently analyzing various biological samples (e.g., blood, plasma, urine, feces, and tissues) to understand its journey through the body. nih.govmdpi.com When studying propoxyphene and its metabolite norpropoxyphene, this compound is added to the collected samples during the analytical phase. This allows for the precise quantification of the levels of norpropoxyphene, which is essential for constructing a complete pharmacokinetic profile.

Determination of Systemic Exposure and Tissue Distribution Profiles

Table 2: Representative Pharmacokinetic Parameters of Norpropoxyphene in Rats Following Oral Administration of Propoxyphene

| Parameter | Value | Unit |

| Dose of Propoxyphene | 10 | mg/kg |

| Cmax (Norpropoxyphene) | 250 | ng/mL |

| Tmax (Norpropoxyphene) | 4 | h |

| AUC (0-24h) (Norpropoxyphene) | 3000 | ng·h/mL |

| Apparent Half-life (t½) | 8 | h |

| Note: This table presents hypothetical data to illustrate the type of pharmacokinetic parameters obtained in such studies. The use of this compound as an internal standard would be crucial for the accuracy of these measurements. |

Role of Deuterated Standards in Elucidating Clearance Mechanisms in Preclinical Models

In preclinical research, understanding the clearance mechanisms of a drug and its metabolites is fundamental to predicting its behavior in vivo. Deuterated standards, such as this compound, play a pivotal role in these investigations. The substitution of hydrogen atoms with deuterium atoms creates a heavier, more stable chemical bond (C-D vs. C-H). nih.govnih.govresearchgate.net This phenomenon, known as the deuterium kinetic isotope effect (DKIE), can significantly slow down the rate of metabolic reactions where the cleavage of a carbon-hydrogen bond is the rate-limiting step. nih.govnih.gov

By using this compound in preclinical models, researchers can meticulously trace and quantify the metabolic pathways of norpropoxyphene. In vitro experiments using liver microsomes or hepatocytes, as well as in vivo studies in animal models, can compare the metabolism of the deuterated and non-deuterated compounds. A slower rate of metabolism for the deuterated standard at specific molecular positions provides direct evidence of the primary sites of metabolic attack. juniperpublishers.com This information is crucial for identifying the specific cytochrome P450 (CYP) enzymes responsible for its clearance. For instance, if deuteration at a particular position significantly reduces the formation of a downstream metabolite, it indicates that this position is a key site for enzymatic action.

Furthermore, deuterated standards are instrumental in "metabolic shunting" studies. juniperpublishers.com By blocking a primary metabolic pathway through deuteration, researchers can observe if the metabolic process is redirected or "shunted" towards alternative pathways. This can lead to the identification of secondary or minor metabolites that might otherwise be difficult to detect. Elucidating these pathways is essential for a comprehensive understanding of the drug's disposition and for identifying any potentially active or toxic metabolites. The use of this compound allows for a more precise and quantitative analysis of clearance rates and metabolic profiles, contributing to a more complete toxicological and pharmacological assessment.

Investigations into the Enantioselective Metabolism and Disposition of Norpropoxyphene Stereoisomers in Preclinical Models

Many drugs are chiral molecules, meaning they exist as enantiomers—stereoisomers that are non-superimposable mirror images of each other. carewellpharma.in Propoxyphene itself has four stereoisomers. pharmgkb.org It is well-established that the biological activity and pharmacokinetic properties of enantiomers can differ significantly due to their stereospecific interactions with chiral biological macromolecules like enzymes and receptors. nih.gov Therefore, investigating the enantioselective metabolism and disposition of norpropoxyphene stereoisomers is crucial for a complete understanding of its pharmacology.

Preclinical models are essential for studying these stereoselective differences. Such studies would involve administering individual enantiomers of norpropoxyphene to animal models or incubating them with preclinical in vitro systems like liver microsomes from different species. The subsequent analysis of metabolites would reveal whether one enantiomer is metabolized more rapidly or via different pathways than the other. The formation of norpropoxyphene from its parent drug, propoxyphene, is primarily mediated by CYP3A4 and CYP3A5. pharmgkb.org Investigating whether these enzymes exhibit stereoselectivity in the metabolism of norpropoxyphene enantiomers is a key research objective.

Quality Control and Standardization in Research Using Certified Reference Materials

Adherence to ISO/IEC 17025 and ISO 17034 Standards for Reference Material Production

The production of high-quality Certified Reference Materials (CRMs) is a meticulous process governed by stringent international standards to ensure competence, impartiality, and consistent operation. Key among these are ISO/IEC 17025, which outlines the general requirements for the competence of testing and calibration laboratories, and ISO 17034, which specifies the requirements for the competence of reference material producers.

Producers of (+/-)-Norpropoxyphene-d5 maleate (B1232345) as a CRM manufacture and test the material to meet these international standards. caymanchem.comcaymanchem.com This adherence signifies that the entire process, from synthesis and purification to characterization and certification, is conducted under a robust quality management system. chromservis.eu For instance, Lipomed, a producer of reference materials, holds both ISO/IEC 17025 and ISO 17034 accreditations, ensuring their products meet the highest quality and reliability expectations. chromservis.eu Similarly, other suppliers explicitly state that their propoxyphene and norpropoxyphene (B1213060) CRMs are qualified by manufacturing and testing procedures that conform to both ISO/IEC 17025 and ISO 17034. caymanchem.comcaymanchem.comlgcstandards.comlgcstandards.com This dual accreditation ensures that the reference material is not only produced correctly but also that the testing and calibration methods used to certify its properties are validated and technically competent. caymanchem.comcaymanchem.com

The manufacturing process itself may involve advanced techniques like Microflow Technology to guarantee lot-to-lot identity and high product purity, followed by automated ampoule filling to ensure batch-to-batch consistency. chromservis.eutusnovics.pl The final product is a CRM that can be confidently used as a quantitative analytical reference standard. caymanchem.comcaymanchem.com

Table 1: General Properties of (+/-)-Norpropoxyphene-d5 maleate

| Property | Value | Source |

|---|---|---|

| Formal Name | (αS)-α-[(1R)-1-methyl-2-(methylamino)ethyl]-α-phenyl-d5-benzeneethanol propanoate (ester), 2Z-butenedioate | caymanchem.com |

| CAS Number | 136765-47-4 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₂₁H₂₂D₅NO₂ • C₄H₄O₄ | caymanchem.com |

| Molecular Weight | 446.55 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Purity | ≥99% deuterated forms (d₁-d₅) | caymanchem.com |

| Typical Formulation | Solution in methanol (B129727) or crystalline solid | caymanchem.comsigmaaldrich.comsigmaaldrich.com |

Metrological Traceability and Uncertainty in Certified Values

A cornerstone of any CRM is the concept of metrological traceability, which establishes an unbroken chain of calibrations to a known national or international standard, ultimately relating the measurement to the International System of Units (SI). bioszeparacio.hu For this compound CRMs, the certificate of analysis provides a statement of metrological traceability for the certified values. caymanchem.comcaymanchem.com This is achieved by using qualified balances that are calibrated annually by accredited services with weights traceable to SI units. bioszeparacio.hu

Equally important is the statement of uncertainty associated with the certified value. The uncertainty of the concentration is expressed as an expanded uncertainty, typically calculated in accordance with ISO guidelines. bioszeparacio.hulgcstandards.com This expanded uncertainty is determined by combining the standard uncertainties of various components, including material purity, homogeneity between units, and stability during storage and shipping. tusnovics.plbioszeparacio.hu It is usually reported at a 95% confidence level with a coverage factor (k) of 2. bioszeparacio.hu For example, a calibrated solution might have a concentration of 1.000 mg/ml with an expanded uncertainty of U = 0.005 mg/ml. bioszeparacio.hu This comprehensive uncertainty budget ensures that laboratories using the CRM have a clear understanding of the potential variability associated with the standard, which is critical for calculating the uncertainty of their own measurements.

Role of this compound as a Calibrated Research Standard in Inter-Laboratory Studies and Method Harmonization

This compound is an analytical reference standard specifically intended for use as a stable-labeled internal standard. caymanchem.comsigmaaldrich.comscientificlabs.co.uksigmaaldrich.com Its primary application is in the quantification of norpropoxyphene levels by chromatographic methods coupled with mass spectrometry, such as GC-MS or LC-MS. caymanchem.comsigmaaldrich.comscientificlabs.co.uk These techniques are widely used in clinical toxicology, forensic analysis, and urine drug testing. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com

In the context of inter-laboratory studies and method harmonization, the use of a common, well-characterized internal standard is paramount. By incorporating this compound into their analytical workflows, different laboratories can mitigate variations arising from sample preparation, instrument response, and matrix effects. The stable isotope label ensures that the internal standard behaves nearly identically to the non-labeled analyte (norpropoxyphene) during extraction and analysis, but is distinguishable by the mass spectrometer.

This allows for accurate and precise quantification, which is essential when comparing results across different studies or laboratories. The use of such CRMs facilitates the standardization of analytical protocols, leading to greater reproducibility and the ability to harmonize methods. Harmonized methods are crucial for establishing consistent detection and quantification limits, ensuring that data from different sources can be reliably aggregated and compared, for example, in proficiency testing schemes or large-scale research projects. zeptometrix.com The maleate salt form, in particular, can enhance water solubility, making the compound well-suited for aqueous-based chromatographic methods that are common in standardized protocols.

Stability and Degradation Pathways in Analytical and Research Contexts

Forced Degradation Studies to Identify Degradation Products

Forced degradation studies, which subject a compound to more severe conditions than accelerated stability testing, are instrumental in identifying potential degradation products and understanding degradation pathways. medcraveonline.comnih.govresearchgate.net For norpropoxyphene (B1213060), and by extension (+/-)-Norpropoxyphene-d5 maleate (B1232345), these studies have been crucial in identifying its major degradants.

The principal degradation product identified is a cyclic intermediate, often referred to as norpropoxyphene degradant (NPD) or norpropoxyphene amide. sigmaaldrich.comcerilliant.com This product is formed through the intramolecular cyclization between the amine and ester groups of the norpropoxyphene molecule. sigmaaldrich.com This conversion can be quantitatively achieved through treatment with a strong base. sigmaaldrich.comresearchgate.net In fact, some analytical methods intentionally convert norpropoxyphene to this amide form to improve its chromatographic properties, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. oup.comnih.gov

However, this degradation can also occur spontaneously in neutral solutions, such as methanol (B129727) or acetonitrile (B52724), over time. sigmaaldrich.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are capable of distinguishing between norpropoxyphene (m/z 326 for the non-deuterated form) and its dehydrated rearrangement product (m/z 308 for the non-deuterated form). oup.comnih.govresearchgate.net The formation of this degradant presents a significant challenge for the accurate quantitation of norpropoxyphene. oup.comnih.gov

Forced degradation studies under various stress conditions can be summarized as follows:

| Stress Condition | Primary Degradation Product | Analytical Implication |

| Alkaline Hydrolysis | Norpropoxyphene Amide | Quantitative conversion, utilized in some GC-MS methods. oup.comresearchgate.net |

| Neutral Solution (Methanol/Acetonitrile) | Norpropoxyphene Degradant (NPD) / Cyclic Intermediate | Slow conversion over time, affecting purity of standards. sigmaaldrich.com |

| Acidic Hydrolysis | Information not prominently available in search results. | |

| Oxidative Stress | Information not prominently available in search results. | |

| Thermal Stress | Accelerated conversion to NPD. sigmaaldrich.com | |

| Photolytic Stress | Information not prominently available in search results. |

This table is generated based on available research findings.

Evaluation of Stability Under Various Storage Conditions Relevant to Research Samples

The stability of (+/-)-Norpropoxyphene-d5 maleate in solution is highly dependent on the storage conditions, including the solvent, temperature, and duration of storage. As a certified reference material, its stability is paramount for its use as an internal standard in quantitative analyses. scientificlabs.co.uksigmaaldrich.com

Studies on norpropoxyphene have shown that its degradation is time and temperature-dependent. In a neutral methanol solution, norpropoxyphene shows slow conversion to its cyclic degradant. sigmaaldrich.com One study observed that nearly complete conversion to the degradant occurs within two hours at 60°C or over a period of 18 months when stored in a freezer. sigmaaldrich.com Another study examining the stability of norpropoxyphene in methanol at 4°C showed a significant decrease in the concentration of the parent compound over 21 days, with a corresponding increase in the dehydrated rearrangement product. oup.com

Conversely, the solid form of norpropoxyphene is considerably more stable. oup.com When stored as a solid at -20°C for up to six months, there was no observable increase in the formation of the dehydrated rearrangement product. oup.com Suppliers of this compound as a crystalline solid recommend storage at -20°C, with a stated stability of five years or more under these conditions. caymanchem.com For solutions in methanol, storage at 2-8°C is often recommended. sigmaaldrich.com

The following table illustrates the stability of norpropoxyphene in a methanol solution at 4°C over three weeks, demonstrating the conversion to its degradation product. oup.com

| Time | Norpropoxyphene Concentration (ng/mL) | Dehydrated Rearrangement Product Concentration (ng/mL) | Ratio of Degradant to Norpropoxyphene (%) |

| 1 day | 871 | 131 | 15 |

| 21 days | 302 | Not specified, but degradation is noted. | Not specified, but degradation is noted. |

This table is adapted from a study on norpropoxyphene stability. oup.com The original study provided standard deviations which are not included here for brevity.

Urine samples containing norpropoxyphene have been found to be stable for up to 6 months when stored at -20°C and for 7 days at 4°C. oup.commedicacorp.com

Future Research Directions and Emerging Applications

Integration with Advanced Omics Technologies for Comprehensive Profiling

The advent of "omics" technologies, such as metabolomics and lipidomics, has revolutionized the ability to perform comprehensive molecular profiling of biological systems. The use of stable isotope-labeled internal standards like (+/-)-Norpropoxyphene-d5 maleate (B1232345) is fundamental to achieving the high accuracy and precision required in these fields. otsuka.co.jp

Metabolomics: In metabolomics, which involves the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms, (+/-)-Norpropoxyphene-d5 maleate can serve as a reliable internal standard for quantifying structurally similar amine-containing metabolites. otsuka.co.jp Its application helps to correct for variations in sample preparation and mass spectrometry analysis, ensuring that observed changes in metabolite levels are biologically meaningful. otsuka.co.jp The development of robust analytical methods utilizing such standards is crucial for understanding disease mechanisms and discovering new biomarkers. otsuka.co.jp

Lipidomics: Similarly, in lipidomics, the comprehensive analysis of lipids, the use of deuterated standards is essential for accurate quantification. While not a lipid itself, the analytical principles are transferable. The high purity and known isotopic enrichment of this compound make it an ideal candidate for developing and validating new analytical platforms aimed at broad-spectrum analysis of drug metabolites and other xenobiotics alongside endogenous lipids. otsuka.co.jp

Development of Novel Analytical Platforms for Enhanced Sensitivity and Specificity

The demand for more sensitive and specific analytical methods in clinical and forensic toxicology continues to drive innovation. This compound plays a pivotal role in the development and validation of these next-generation platforms.

Future advancements are likely to focus on:

High-Resolution Mass Spectrometry (HRMS): The use of this compound as an internal standard in HRMS workflows allows for more confident identification and quantification of norpropoxyphene (B1213060), even in complex biological samples.

Novel Sample Preparation Techniques: Miniaturized and automated sample preparation techniques, such as solid-phase microextraction (SPME) and liquid-phase microextraction (LPME), can be optimized using deuterated standards to ensure high recovery and minimal matrix effects.

Advanced Chromatographic Separations: The development of new chromatographic columns and separation techniques, including supercritical fluid chromatography (SFC) and multidimensional chromatography, will benefit from the use of reliable internal standards like this compound to assess performance and ensure method robustness. caymanchem.comsigmaaldrich.com

Exploration of this compound in Mechanistic Toxicology Beyond Opioid Pathways (as a probe molecule)

While norpropoxyphene's primary mechanism of toxicity is linked to its effects on opioid receptors and cardiac ion channels, there is potential to use this compound as a probe molecule to investigate other, less-understood toxicological pathways. Its well-defined structure and the ability to accurately track its metabolic fate make it a valuable tool for such studies.

For instance, researchers could use the deuterated form to:

Investigate off-target interactions with other receptors, enzymes, and transporters.

Elucidate the role of specific metabolic enzymes in its bioactivation or detoxification pathways beyond the known N-demethylation of propoxyphene.

Study the potential for drug-drug interactions by co-administering it with other compounds and monitoring changes in its metabolic profile.

Computational Chemistry and In Silico Modeling for Predicting Compound Behavior and Interactions

Computational chemistry and in silico modeling are increasingly used to predict the physicochemical properties, metabolic fate, and potential toxicity of chemical compounds. researchgate.net this compound can serve as a valuable reference compound for developing and validating these predictive models.

Key areas of application include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By correlating the structural features of this compound and related compounds with their observed biological activities or toxicities, more accurate QSAR models can be developed.

Molecular Docking and Simulation: In silico docking studies can predict the binding affinity of norpropoxyphene to various biological targets. google.com The experimental data obtained using the deuterated standard can then be used to validate and refine these computational predictions.

Pharmacokinetic (PK) Modeling: Physiologically based pharmacokinetic (PBPK) models can be used to simulate the absorption, distribution, metabolism, and excretion of norpropoxyphene. dokumen.pub Data from studies using this compound are essential for parameterizing and validating these models.

The continued use and exploration of this compound in these emerging research areas will undoubtedly contribute to a deeper understanding of drug metabolism, toxicity, and the development of safer and more effective analytical and predictive tools.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and characterizing (±)-Norpropoxyphene-d5 maleate in deuterated form?

- Methodological Answer : Synthesis requires isotopic labeling (deuterium at five positions) via catalytic exchange or precursor substitution. Characterization involves nuclear magnetic resonance (NMR) to confirm deuterium placement and high-resolution mass spectrometry (HRMS) for isotopic purity (>98 atom% D, as per standards in ). Melting point analysis (e.g., differential scanning calorimetry) should align with structurally similar maleates (e.g., dexchlorpheniramine maleate, which has a defined empirical formula and structural validation in ). Use deuterated solvents to avoid proton exchange interference in NMR .

Q. How can researchers validate the purity and stability of (±)-Norpropoxyphene-d5 maleate in analytical workflows?

- Methodological Answer : Employ reverse-phase HPLC with mobile phases optimized for polar compounds (e.g., acetonitrile/water gradients, as in ). Use deuterated internal standards (e.g., fluvoxamine maleate analogs) to correct for matrix effects in mass spectrometry. Stability studies should assess degradation under varying pH, temperature, and light exposure, referencing protocols for maleate salts in pharmaceutical analysis (e.g., ’s chromosome analysis framework adapted for chemical stability) .

Q. What chromatographic techniques are suitable for separating (±)-Norpropoxyphene-d5 maleate from its non-deuterated counterpart?

- Methodological Answer : Hydrophilic interaction liquid chromatography (HILIC) effectively resolves deuterated and non-deuterated forms due to differences in polarity. For example, a HILIC column with a mobile phase of 62:38 acetonitrile/ammonium acetate buffer (pH 4.5) achieves baseline separation, as demonstrated for maleate anions in . Retention time shifts caused by deuterium’s isotopic effect should be quantified using high-purity reference standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data between (±)-Norpropoxyphene-d5 maleate and its parent compound?

- Methodological Answer : Conduct comparative in vitro metabolic assays using human liver microsomes (HLMs) and LC-MS/MS to track deuterium retention. For example, if deuterium reduces CYP450-mediated metabolism (a common issue with isotopic labeling), use kinetic isotope effect (KIE) studies to quantify metabolic rate differences. Statistical analysis should follow frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to isolate variables, as outlined in .

Q. What strategies optimize enantiomeric resolution of (±)-Norpropoxyphene-d5 maleate for pharmacological studies?

- Methodological Answer : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) paired with supercritical fluid chromatography (SFC) enhance resolution. For process optimization, apply Aspen Plus simulations (as in ’s reactive distillation model) to predict phase behavior and retention factors. Validate with circular dichroism (CD) spectroscopy to confirm enantiomeric excess (>99%) .

Q. How do deuterium labeling and maleate counterion stability impact in vivo toxicity profiles?

- Methodological Answer : Use genotoxicity assays (e.g., micronucleus tests in PBMCs, as in ) to compare deuterated vs. non-deuterated forms. For maleate-specific effects, employ RNA sequencing in renal cells to identify oxidative stress pathways (e.g., fibronectin/α-SMA upregulation, as in ). Dose-response studies should adhere to OECD guidelines for repeatability .

Key Methodological Frameworks

- Analytical Validation : Follow USP guidelines for reference standards (e.g., fluvoxamine maleate protocols in ).

- Process Optimization : Use Aspen Plus simulations for reaction parameter tuning ( ).

- Data Reproducibility : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to experimental design ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.